molecular formula C29H38N4O6 B15181185 Einecs 300-992-8 CAS No. 93966-41-7

Einecs 300-992-8

Katalognummer: B15181185
CAS-Nummer: 93966-41-7
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: DTJBFLLGECANOS-YHUPNWGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Einecs 300-992-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The EINECS number is a unique identifier for each chemical substance, ensuring proper regulation and safety measures.

Vorbereitungsmethoden

The preparation methods for Einecs 300-992-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

    Industrial Production: Large-scale production methods are employed to produce this compound in significant quantities, ensuring consistency and quality.

Analyse Chemischer Reaktionen

Einecs 300-992-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and solvents, to ensure the desired products are formed.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in various derivatives and compounds.

Wissenschaftliche Forschungsanwendungen

Einecs 300-992-8 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

    Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.

    Industry: this compound is employed in industrial processes, including the production of other chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 300-992-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating various biochemical pathways, leading to changes in cellular functions and responses.

Vergleich Mit ähnlichen Verbindungen

Einecs 300-992-8 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar chemical structures or functional groups.

    Uniqueness: The specific properties and applications of this compound that distinguish it from other compounds.

    List of Similar Compounds: A detailed list of compounds with comparable characteristics, emphasizing the distinct features of this compound.

Eigenschaften

CAS-Nummer

93966-41-7

Molekularformel

C29H38N4O6

Molekulargewicht

538.6 g/mol

IUPAC-Name

N-benzyl-1-methyl-N-phenylpiperidin-4-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1

InChI-Schlüssel

DTJBFLLGECANOS-YHUPNWGDSA-N

Isomerische SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O

Kanonische SMILES

CN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.